Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a methoxy group attached to the imidazo[1,2-a]pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in disease pathways . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a methoxy group that can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound suggest potential applications in various therapeutic areas.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : 2105672-87-3
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's mechanisms of action may include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory properties.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular processes such as proliferation and apoptosis.
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Studies have shown that compounds within the imidazo[1,2-a]pyridine class can exhibit significant cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : this compound has been observed to reduce inflammation markers in vitro, indicating potential use in inflammatory disorders.
- Immunomodulatory Effects : The compound may influence immune responses, enhancing or suppressing specific immune functions depending on the context.
Research Findings
Recent studies have explored the biological activity of related compounds within the imidazo[1,2-a]pyridine family. Here is a summary of key findings:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction of cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating significant potency.
- Case Study on Inflammation : Animal models treated with this compound showed reduced paw edema compared to control groups, suggesting effective anti-inflammatory action.
- Case Study on Infection Control : A study involving infected mice revealed that administration of the compound significantly decreased bacterial load compared to untreated controls.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-3-4-10-12-6-8(13(10)7-9)5-11(14)16-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
ONBZICDDWPUDFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=C2CC(=O)OC)C=C1 |
Origin of Product |
United States |
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